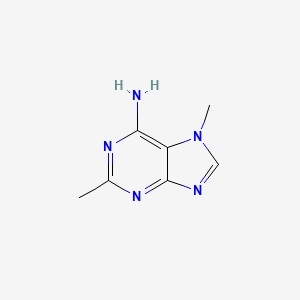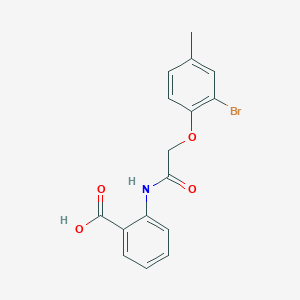
2,7-dimethyl-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2,7-dimethyl-7H-purin-6-amine analogs involves a series of steps including N-methylation of known 6-chloropurines followed by chlorine displacement. This process has been explored in depth to create various substituted N-methoxy-9-methyl-9H-purin-6-amines, demonstrating the versatility and complexity of synthesizing substituted purines (Roggen & Gundersen, 2008).
Molecular Structure Analysis
The molecular structure and tautomerism of substituted N-methoxy-9-methyl-9H-purin-6-amines have been thoroughly analyzed through Density Functional Theory (DFT) calculations and X-ray diffraction techniques. These studies help in understanding the tautomeric equilibria, which is crucial for predicting the reactivity and interactions of these compounds (Gundersen et al., 2011).
Chemical Reactions and Properties
Various chemical reactions involving 2,7-dimethyl-7H-purin-6-amine analogs have been explored. For instance, the reactivity of N-methoxy-9-methyl-9H-purin-6-amines towards alkylation has been studied, showing that the introduction of different substituents at specific positions significantly affects their reactivity and the outcome of chemical reactions (Roggen et al., 2011).
Scientific Research Applications
Tautomeric Equilibria and Structural Analysis
Gundersen et al. (2011) conducted Density Functional Theory calculations on N-methoxy-9-methyl-9H-purin-6-amines, closely related to 2,7-dimethyl-7H-purin-6-amine, examining their tautomeric forms and interactions with dimethyl sulfoxide (DMSO). Their study provided insights into the tautomeric ratios and reactivities, particularly focusing on hydrogen bonding and solvent effects (Gundersen et al., 2011).
C-H Functionalization via Purine Directing Group
Kim et al. (2014) explored Rh-catalyzed C-H functionalization of 6-arylpurines, where the purine moiety directs the C-H bond activation. This study is pertinent to understanding the functionalization processes involving purine derivatives, which can include 2,7-dimethyl-7H-purin-6-amine (Kim et al., 2014).
Synthesis and Reactivity Studies
Roggen et al. (2008) conducted synthesis and reactivity studies on N-methoxy-9-methyl-9H-purin-6-amines, investigating their amino/imino tautomeric ratios and N-7 alkylation reactivities. Such research is crucial for understanding the chemical behavior and potential applications of purine derivatives, including 2,7-dimethyl-7H-purin-6-amine (Roggen et al., 2008).
Antibacterial Evaluation of Purine Compounds
Govori (2017) synthesized and evaluated the antibacterial properties of triazole compounds containing purine moiety, demonstrating the potential of purine derivatives in developing new antibacterial agents. This could extend to the study of 2,7-dimethyl-7H-purin-6-amine (Govori, 2017).
Synthesis of Purine Derivatives for Antitumor Effects
Moharram and Osman (1989) explored the synthesis of purine derivatives and their antitumor effects. This is relevant for understanding how modifications in purine structures, like in 2,7-dimethyl-7H-purin-6-amine, can impact their potential use in cancer treatment (Moharram & Osman, 1989).
properties
IUPAC Name |
2,7-dimethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONGDUHEIFTQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N=CN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)
![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)
![2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2486952.png)

![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)